potassium (2-methyl-1H-benzimidazol-1-yl)acetate

CAS No.: 1015533-35-3

Cat. No.: VC8362747

Molecular Formula: C10H9KN2O2

Molecular Weight: 228.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1015533-35-3 |

|---|---|

| Molecular Formula | C10H9KN2O2 |

| Molecular Weight | 228.29 g/mol |

| IUPAC Name | potassium;2-(2-methylbenzimidazol-1-yl)acetate |

| Standard InChI | InChI=1S/C10H10N2O2.K/c1-7-11-8-4-2-3-5-9(8)12(7)6-10(13)14;/h2-5H,6H2,1H3,(H,13,14);/q;+1/p-1 |

| Standard InChI Key | XRPVBBDULKSUIF-UHFFFAOYSA-M |

| SMILES | CC1=NC2=CC=CC=C2N1CC(=O)[O-].[K+] |

| Canonical SMILES | CC1=NC2=CC=CC=C2N1CC(=O)[O-].[K+] |

Introduction

Structural and Molecular Identity

Chemical Architecture

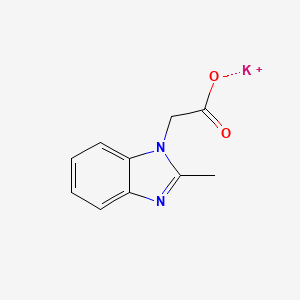

The compound features a benzimidazole heterocycle—a fused bicyclic system comprising benzene and imidazole rings—with a methyl group at the 2-position and an acetoxy group at the 1-position (Figure 1). The potassium ion stabilizes the carboxylate group, enhancing solubility in polar solvents .

Table 1: Key Identifiers of Potassium (2-Methyl-1H-Benzimidazol-1-yl)Acetate

| Property | Value |

|---|---|

| CAS Number | 1015533-35-3 |

| Molecular Formula | C₁₀H₉KN₂O₂ |

| IUPAC Name | Potassium 2-(2-methyl-1H-benzimidazol-1-yl)acetate |

| EC Number | 856-793-6 |

| Synonyms | AK Scientific 0829DB, Potassium (2-methylbenzimidazol-1-yl)acetate |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the structure. Key spectral data include:

-

δ 4.78 ppm (s, 2H, CH₂C=O)

-

δ 7.22–7.30 ppm (m, 2H, aromatic protons)

-

δ 7.44–7.46 ppm (m, 1H, aromatic proton)

-

δ 8.10 ppm (s, 1H, NCH=N)

-

δ 49.4 ppm (CH₂C=O)

-

δ 111.4–145.6 ppm (aromatic and imine carbons)

-

δ 174.5 ppm (C=O)

-

1570 (C=N stretch, benzimidazole)

-

1397 (COO⁻ symmetric stretch)

-

741 (aromatic C-H bend)

Synthesis and Manufacturing

Traditional Condensation Routes

Benzimidazole derivatives are typically synthesized via condensation of o-phenylenediamine with carboxylic acids. For example, 2-methyl-1H-benzimidazole—a structural analog—is produced by reacting o-phenylenediamine with glacial acetic acid under reflux . The potassium acetate derivative may form via subsequent ester hydrolysis or direct neutralization .

Microwave-Assisted Hydrolysis

Recent advancements employ microwave irradiation to enhance reaction efficiency. Ethyl 2-(1H-benzimidazol-1-yl)acetate undergoes rapid hydrolysis in basic aqueous conditions under microwaves (100–150°C, 10–30 minutes), yielding the potassium salt in >90% purity . This method reduces reaction times from hours to minutes, minimizing side products.

Physicochemical Properties

Solubility and Stability

The compound exhibits high solubility in water and polar aprotic solvents (e.g., DMSO, methanol) due to its ionic nature. It remains stable under ambient conditions but decomposes upon exposure to strong oxidizers, releasing carbon oxides, potassium oxides, and nitrogen oxides .

Reactivity

The benzimidazole nucleus participates in electrophilic substitution reactions, while the carboxylate group engages in salt formation or esterification. Incompatibilities include strong acids, bases, and oxidizing agents .

| Hazard Class | Category | Signal Word |

|---|---|---|

| Skin Irritation | Category 2 | Warning |

| Eye Irritation | Category 2A | Warning |

| Respiratory Irritation | Category 3 | Warning |

Precautionary Measures

-

Personal Protective Equipment (PPE): Gloves, goggles, and lab coats.

-

Ventilation: Use fume hoods to avoid inhaling dust.

-

First Aid: Flush eyes/skin with water for 15 minutes if exposed; seek medical attention if irritation persists .

Research and Industrial Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing thiadiazole and hydrazide derivatives with enhanced bioactivity . For example, condensation with aldehydes yields Schiff bases investigated for antimicrobial applications .

Coordination Chemistry

The carboxylate group chelates metal ions, enabling the design of metal-organic frameworks (MOFs) or catalysts. Potassium’s low charge density facilitates ion exchange in such systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume